molecular formula C23H8Br4Cl4N4O2 B12719650 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one CAS No. 82457-15-6

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one

Cat. No.: B12719650
CAS No.: 82457-15-6
M. Wt: 833.8 g/mol
InChI Key: IICSZKNJENDEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one features a complex structure with two isoindol-one moieties linked via a 2-methyl-1,3-phenylenediamine bridge. One isoindol-one ring is fully substituted with bromine atoms (tetrabromo), while the other contains tetrachloro substituents. This mixed halogenation pattern distinguishes it from related compounds and may confer unique electronic, steric, and intermolecular interaction properties.

Properties

CAS No.

82457-15-6

Molecular Formula

C23H8Br4Cl4N4O2

Molecular Weight

833.8 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one

InChI

InChI=1S/C23H8Br4Cl4N4O2/c1-5-6(32-20-8-9(22(36)34-20)13(25)15(27)14(26)12(8)24)3-2-4-7(5)33-21-10-11(23(37)35-21)17(29)19(31)18(30)16(10)28/h2-4H,1H3,(H,32,34,36)(H,33,35,37)

InChI Key

IICSZKNJENDEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one typically involves multi-step organic reactions. The process begins with the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like acetone and toluene, and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precision and safety. Chromatographic techniques are employed to isolate and purify the final product, resulting in colorless crystals .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Pharmaceutical Applications

The halogenated structure of 4,5,6,7-Tetrabromo compounds often confers unique biological activities. Preliminary studies suggest that these compounds can interact with various biological targets, including enzymes and receptors. Investigations into their binding affinities and mechanisms of action are crucial for understanding their therapeutic potential.

Analytical Chemistry

The compound has been successfully analyzed using reverse phase high-performance liquid chromatography (HPLC). A method involving acetonitrile and water as mobile phases has been established for its separation and analysis. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Material Science

Due to its complex structure and halogenation, this compound may find applications in the development of new materials with specific properties such as flame resistance or enhanced durability. The reactivity of halogenated compounds often leads to novel polymerization processes or the creation of advanced composites.

Case Studies

Several studies highlight the applications of halogenated isoindole derivatives similar to 4,5,6,7-Tetrabromo:

  • Binding Studies : Research has shown that isoindole derivatives can exhibit significant binding affinity to certain cancer-related targets. This suggests potential use in targeted cancer therapies.
  • Synthesis Pathways : Various synthetic routes have been explored to produce similar compounds efficiently. These methods often involve multi-step reactions starting from simpler precursors and highlight the versatility of isoindole chemistry in drug development.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the induction of apoptosis in cancer cells . The compound’s high lipophilicity enhances its ability to penetrate cellular membranes and exert its effects intracellularly.

Comparison with Similar Compounds

Structural Analogs and Halogenation Effects

Key analogs include:

(a) 4,5,6,7-Tetrachloroisoindolin-3-one (CAS: 73384-98-2)
  • Substituents : Tetrachloro on a single isoindol-one ring.
  • Properties : Smaller halogen atoms (Cl) likely increase polarity and solubility in polar solvents compared to brominated analogs. Chlorine’s higher electronegativity may enhance electron-withdrawing effects, influencing reactivity in substitution reactions .
(b) 3,3'-[(2-methyl-1,3-phenylene)diimino]bis[4,5,6,7-tetrabromo-1H-isoindol-1-one] (CAS: 82457-14-5)
  • Structure : Dimeric analog with two tetrabromo-substituted isoindol-one rings.
  • Properties: Increased molecular weight (∼1,100 g/mol) and steric bulk compared to the monomeric target compound.
(c) 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
  • Substituents: Bromophenyl and triazino groups on a dihydroindolone core.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Halogen Type Notable Inferred Properties
Target Compound Tetrabromo (Br₄), Tetrachloro (Cl₄) C₂₃H₁₂Br₄Cl₄N₄O₂ ∼950 Br, Cl Balanced lipophilicity; potential halogen bonding
4,5,6,7-Tetrachloroisoindolin-3-one Tetrachloro (Cl₄) C₈H₄Cl₄N₂O 285.95 Cl Higher polarity; electron-withdrawing effects
Dimeric Tetrabromo Compound (CAS: 82457-14-5) Tetrabromo (Br₈) C₂₈H₁₄Br₈N₄O₂ ∼1,100 Br High steric bulk; enhanced lipophilicity

Key Research Findings

Halogen Effects: Bromine’s larger atomic radius (1.85 Å vs. Mixed halogenation may synergize electronic effects: Cl withdraws electrons, while Br’s polarizability could stabilize charge-transfer complexes.

Structural Implications :

  • The dimeric analog (CAS: 82457-14-5) lacks chlorine but exhibits higher molecular weight, which could reduce solubility in aqueous media compared to the target compound .
  • The phenylenediamine linker in the target compound may allow conformational flexibility, influencing binding interactions in hypothetical biological targets .

Synthetic Considerations :

  • Sequential halogenation steps (introducing Br and Cl) likely complicate the synthesis of the target compound compared to single-halogen analogs.

Biological Activity

4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one (CAS No. 82457-15-6) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and biochemistry.

Molecular Formula: C23H8Br4Cl4N4O2
Molecular Weight: 833.8 g/mol
IUPAC Name: 4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one
Physical Properties:

PropertyValue
Density2.31 g/cm³
Melting Point462 °C
Boiling Point840.3 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including bromination and chlorination of precursor compounds. Common solvents like acetone and toluene are used under controlled conditions to ensure high yields and purity.

The primary mechanism of action for 4,5,6,7-Tetrabromo compound is its role as a protein kinase CK2 inhibitor . CK2 is a serine/threonine kinase involved in various cellular processes including cell proliferation and survival. By inhibiting CK2 activity, this compound can induce apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies: In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines. For instance:
    • Leukemia Cell Lines: Moderate activity was observed against certain leukemia cell lines at concentrations around 50 µM .
    • Breast Cancer (MCF-7): The MTT assay indicated strong anticancer activity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Selectivity and Toxicity: The compound shows selectivity towards cancer cells while exhibiting lower cytotoxic effects on normal fibroblast cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Antioxidant Activity: Some derivatives have shown promising antioxidant capabilities which may contribute to their therapeutic effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Effects: A recent study tested multiple derivatives of isoindole compounds against MCF-7 cells, revealing that certain modifications enhanced anticancer activity while maintaining low toxicity .
  • Mechanistic Insights: Research focusing on the molecular interactions between this compound and CK2 has provided insights into its inhibitory mechanisms and potential pathways involved in apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.